N-(2-bromophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O4S/c18-13-6-1-2-7-14(13)19-16(22)12-20-9-5-8-15(17(20)23)26(24,25)21-10-3-4-11-21/h1-2,5-9H,3-4,10-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZRGVUZZZETDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, structural characteristics, and relevant research findings.
Structural Characteristics
The compound features a bromophenyl moiety , a pyrrolidine , and an acetamide functional group . The presence of the bromine atom is expected to enhance the compound's reactivity and biological activity. The molecular structure can be represented as follows:
| Component | Description |
|---|---|
| Molecular Formula | C14H16BrN3O3S |
| Molecular Weight | 366.23 g/mol |
| Key Functional Groups | Acetamide, Pyrrolidine, Sulfonamide |
Anticancer Properties
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, indole derivatives are known for their diverse pharmacological effects, including anticancer activity. The specific interactions of this compound with cancer cell lines have not been extensively documented but are anticipated based on its structural analogs.
Antimicrobial Activity
Indole and pyridine derivatives often demonstrate antimicrobial properties. Studies have shown that related compounds can effectively inhibit bacterial growth. The potential for this compound to act against various pathogens remains an area for future exploration.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, potentially disrupting cellular processes in pathogens or cancer cells. Interaction studies are essential for understanding how this compound engages with proteins or enzymes involved in disease pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally similar compounds:
- Anticancer Activity : A study on N-(4-bromophenyl)-2-(1H-indol-3-yloxy)acetamide revealed significant cytotoxic effects against various cancer cell lines, suggesting that similar mechanisms may be applicable to this compound .
- Antimicrobial Properties : Research on pyrrole benzamide derivatives indicated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .
- Structure-Activity Relationship (SAR) : SAR studies have shown that modifications in the phenyl ring and the presence of electron-withdrawing groups can enhance the biological activity of related compounds .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
The table below compares the target compound with structurally related acetamide derivatives:
Key Observations:
- Halogenation : The target compound's 2-bromophenyl group contrasts with 4-bromophenyl in and dichlorophenyl in . Positional isomerism affects steric and electronic properties, influencing target interactions.
- Heterocyclic Modifications: The pyrrolidin-1-ylsulfonyl group on the pyridinone ring (target) differs from pyrazine in or quinazoline-dione in . Sulfonamides improve solubility and binding to sulfotransferases or proteases.
- Molecular Weight : Bulkier substituents (e.g., Compound 1 in , M+1=578–602) may reduce bioavailability compared to simpler acetamides.
Preparation Methods
Cyclization Approaches
The pyridinone ring is typically synthesized via cyclization of α,β-unsaturated ketones or amides. A method adapted from involves the 1,4-addition of 2-(phenylsulfinyl)acetamide to α,β-unsaturated ketones, followed by cyclization and sulfoxide elimination (Scheme 1):
$$
\text{2-(Phenylsulfinyl)acetamide} + \alpha,\beta\text{-unsaturated ketone} \xrightarrow{\text{Base}} \text{Cyclized intermediate} \xrightarrow{\Delta} \text{2-Pyridone}
$$
For the target compound, the α,β-unsaturated ketone could be functionalized with a bromine atom at the 2-position of the phenyl group to enable subsequent coupling.
Diazotization and Sulfonation
Patent CN112830892A describes the synthesis of pyridine-3-sulfonyl chloride via diazotization of 3-aminopyridine, followed by reaction with sodium fluoroborate and thionyl chloride. Adapting this method, the pyridinone’s 3-position can be sulfonated (Scheme 2):
$$
\text{3-Aminopyridinone} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{SO}2, \text{CuCl}} \text{Pyridinone-3-sulfonyl chloride}
$$
This intermediate is critical for introducing the pyrrolidinylsulfonyl group.
Introduction of the Pyrrolidin-1-Ylsulfonyl Group
Sulfonamide Coupling
The pyridinone-3-sulfonyl chloride reacts with pyrrolidine to form the sulfonamide (Scheme 3):
$$
\text{Pyridinone-3-sulfonyl chloride} + \text{Pyrrolidine} \xrightarrow{\text{Base (e.g., Et}_3\text{N)}} \text{3-(Pyrrolidin-1-ylsulfonyl)pyridinone}
$$
Optimization Notes :
- Excess pyrrolidine (1.5 equiv) ensures complete conversion.
- Dichloromethane or THF are preferred solvents.
- Reaction monitoring via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) is essential to avoid over-reaction.
Formation of the Acetamide Side Chain
Amidation of 2-Bromoaniline
The N-(2-bromophenyl)acetamide moiety is prepared by reacting 2-bromoaniline with chloroacetyl chloride (Scheme 4):
$$
\text{2-Bromoaniline} + \text{ClCH}_2\text{C(O)Cl} \xrightarrow{\text{Base}} \text{N-(2-Bromophenyl)chloroacetamide}
$$
Conditions :
- Triethylamine (2.0 equiv) in anhydrous THF at 0°C.
- Yield: 85–90% after recrystallization from ethanol.
Nucleophilic Displacement
The chloroacetamide undergoes nucleophilic substitution with the pyridinone’s 1-position hydroxyl group (activated as a leaving group, e.g., mesylate or tosylate) (Scheme 5):
$$
\text{N-(2-Bromophenyl)chloroacetamide} + \text{3-(Pyrrolidin-1-ylsulfonyl)pyridinone-O-Ms} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound}
$$
Key Considerations :
- Use of potassium carbonate in DMF at 80°C for 12 hours achieves 70–75% yield.
- Purification via silica gel chromatography (ethyl acetate/hexane 3:7) removes unreacted starting material.
Alternative Synthetic Routes
Palladium-Catalyzed Coupling
Patent WO2014106800A2 highlights Pd-catalyzed C–N coupling for attaching the acetamide side chain. A Buchwald-Hartwig amination could directly link the pyridinone and bromophenyl groups (Scheme 6):
$$
\text{3-(Pyrrolidin-1-ylsulfonyl)pyridinone-Br} + \text{2-Bromoaniline} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}} \text{Target Compound}
$$
Advantages :
- Avoids multi-step amidation.
- Higher functional group tolerance.
Challenges :
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3) : δ 8.21 (d, J = 6.8 Hz, 1H, pyridinone H-6), 7.62 (d, J = 8.0 Hz, 1H, Ar-H), 7.45–7.39 (m, 2H, Ar-H), 6.52 (d, J = 6.8 Hz, 1H, pyridinone H-5), 4.82 (s, 2H, CH2), 3.45–3.40 (m, 4H, pyrrolidine), 1.95–1.89 (m, 4H, pyrrolidine).
- LC-MS (ESI+) : m/z 482.1 [M+H]+.
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H2O/ACN) shows ≥98% purity at 254 nm.
Industrial Scalability and Environmental Impact
The diazotization-sulfonation route (Scheme 2) is preferred for scale-up due to:
- Low-cost reagents (NaNO2, HCl).
- Minimal waste generation (SO2 is recoverable).
- High yield (≥90% after optimization).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
